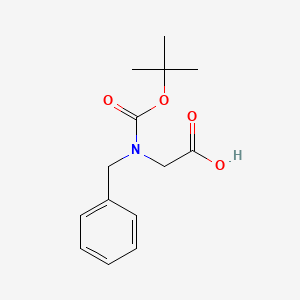







|
REACTION_CXSMILES
|
Cl.[CH2:2]([NH:9][CH2:10][C:11]([OH:13])=[O:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.N([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])=[N+]=[N-].C(=O)(O)[O-].[Na+]>O1CCOCC1.O>[C:17]([N:9]([CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH2:10][C:11]([OH:13])=[O:12])([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18] |f:0.1,3.4,5.6|
|


|
Name
|
|
|
Quantity
|
7.38 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
10.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=[N+]=[N-])C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1.O
|


|
Type
|
CUSTOM
|
|
Details
|
with rapid stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
(24 h)
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction suspension was evaporated to dryness
|
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v)
|
|
Type
|
TEMPERATURE
|
|
Details
|
with cooling to 4°
|
|
Type
|
ADDITION
|
|
Details
|
Water (800 ml) was slowly added
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting material was gathered by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
to give 8.34 g (86%) of crude product as a white solid
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from dichloromethane petroleum ether (bp 30°-75°)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(OC(C)(C)C)N(CC(=O)O)CC1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |